Enantiomeric Potency Differential: D-AP5 vs. L-AP5 in NMDA Receptor Binding
The D-enantiomer of 2-amino-5-phosphonovalerate (D-AP5) is a potent and specific antagonist of NMDA glutamate receptors, whereas the L-form (L-AP5) is inactive at NMDA receptors [1]. The racemic mixture (DL-AP5), the active component of rac 5-Phosphono Norvaline Hydrochloride, therefore exhibits approximately half the molar potency of the pure D-isomer [2].
| Evidence Dimension | NMDA receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | Approximately 2.8 μM (calculated as twice the D-isomer Kd, reflecting 50% active enantiomer content) |
| Comparator Or Baseline | D-AP5: Kd = 1.4 μM; L-AP5: inactive at NMDA receptors |
| Quantified Difference | D-AP5 is at least 2-fold more potent per mole than DL-AP5; L-AP5 shows no measurable NMDA antagonism |
| Conditions | Radioligand binding assays using rat brain synaptic membranes |
Why This Matters
Procurement of the racemic mixture (CAS 95306-96-0) vs. the pure D-enantiomer (CAS 79055-68-8) must be guided by required potency; DL-AP5 requires twice the molar concentration to achieve equivalent NMDA receptor blockade, impacting cost-per-experiment and dosing regimens.
- [1] DeCS/MeSH. (n.d.). 2-Amino-5-phosphonovalerate. View Source
- [2] GLPBIO. (n.d.). DL-AP5 (DL-2-Amino-5-Phosphonovaleric acid, 2-APV). View Source
